molecular formula C6H7FN2 B14851599 4-Fluoro-2-methylpyridin-3-amine

4-Fluoro-2-methylpyridin-3-amine

Cat. No.: B14851599
M. Wt: 126.13 g/mol
InChI Key: PTGDMJLETOHMHS-UHFFFAOYSA-N
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Description

4-Fluoro-2-methylpyridin-3-amine is a fluorinated pyridine derivative with the molecular formula C6H7FN2. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The presence of both a fluorine atom and an amine group on the pyridine ring imparts distinct reactivity and biological activity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-methylpyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with methylamine under suitable conditions to yield this compound.

Industrial Production Methods: Industrial production of fluorinated pyridines often employs high-yield methods using selective fluorinating agents like Selectfluor® . These methods are designed to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-methylpyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or tetrabutylammonium fluoride in solvents like DMF.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of various substituted pyridines.

    Oxidation: Formation of nitro-pyridine derivatives.

    Reduction: Formation of primary amines or other reduced products.

Scientific Research Applications

4-Fluoro-2-methylpyridin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methylpyridin-3-amine, particularly in biological systems, involves its interaction with molecular targets such as potassium channels. By binding to these channels, the compound can modulate ion flow, which is crucial in various physiological processes . This mechanism is similar to that of 4-aminopyridine, which enhances nerve conduction by blocking potassium channels.

Comparison with Similar Compounds

  • 2-Fluoro-4-methylpyridin-3-amine
  • 5-Fluoro-4-methylpyridin-2-amine
  • 3-Fluoro-5-methylpyridin-4-amine

Comparison: 4-Fluoro-2-methylpyridin-3-amine is unique due to the specific positioning of the fluorine and amine groups on the pyridine ring. This positioning influences its reactivity and biological activity, making it distinct from other fluorinated pyridines .

Properties

IUPAC Name

4-fluoro-2-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-6(8)5(7)2-3-9-4/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGDMJLETOHMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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